2-Ethynyl-3-fluoro-6-methylpyridine
Description
Significance of Pyridine-Based Chemical Scaffolds in Molecular Design
The pyridine (B92270) ring is a foundational structural motif in medicinal chemistry and materials science. researchgate.netrsc.org As a nitrogen-containing heterocycle, it is an isostere of benzene, meaning it has a similar size and shape but different electronic properties due to the presence of the nitrogen atom. rsc.orgrsc.org This feature allows pyridine-based compounds to interact with biological targets in ways that simple carbocyclic aromatic rings cannot.
The pyridine scaffold is considered a "privileged scaffold" in drug discovery, as it is a core component in a multitude of FDA-approved therapeutic agents. researchgate.netrsc.orgrsc.org Its prevalence is due to several key factors:
Aqueous Solubility : The nitrogen atom can act as a hydrogen bond acceptor, which can improve the aqueous solubility and pharmacokinetic profile of a drug molecule. mdpi.com
Metabolic Stability : The pyridine ring itself is generally stable to metabolic degradation.
Versatile Synthesis : A wide variety of synthetic methods exist to create highly substituted pyridines, allowing for precise control over the final molecular structure. nih.govrsc.orgnih.gov
Biological Activity : Pyridine-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov
The nitrogen atom imparts a weak basicity to the molecule, a property that can be crucial for a drug's mechanism of action or its absorption and distribution in the body. mdpi.com The ability to readily form a diverse range of derivatives makes the pyridine core an attractive starting point for developing new pharmaceutical leads. researchgate.netnih.gov
Overview of Ethynyl (B1212043) and Fluorine Substituents in Organic Synthesis and Medicinal Chemistry
The introduction of specific substituents onto a molecular scaffold is a primary strategy for modulating its function. The ethynyl and fluorine groups are particularly powerful tools in this regard.
The Ethynyl Group: The acetylene (B1199291) (ethynyl) group has been widely used in drug discovery since the mid-20th century. sci-hub.seresearchgate.netacs.org Its utility stems from several distinct characteristics:
Rigid Spacer : The linear geometry of the alkyne (H−C≡C−) provides a rigid linker or spacer within a molecule, which can be used to precisely position other functional groups for optimal interaction with a biological target. sci-hub.seresearchgate.net
Reactive Handle : The terminal alkyne is a versatile functional group for a variety of chemical transformations. It is most notably used in Sonogashira coupling reactions and "click chemistry" (e.g., azide-alkyne cycloadditions) to build more complex molecules. sci-hub.se
Bioisostere : The ethynyl group can act as a bioisostere for other chemical groups, such as a phenyl ring or a cyano group, mimicking their size and electronic interactions while offering different chemical properties. sci-hub.seresearchgate.net
Metabolic Stability : In certain contexts, the ethynyl group can be more metabolically stable than other functional groups it replaces. researchgate.net
The Fluorine Atom: Fluorine is the most electronegative element, and its incorporation into organic molecules has a profound effect on their properties. tandfonline.com The use of fluorine in medicinal chemistry has expanded dramatically, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov Key effects of fluorination include:
Metabolic Stability : Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. nih.govbohrium.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com
Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine can significantly lower the pKa (reduce the basicity) of nearby functional groups like amines. tandfonline.combohrium.com This can improve properties such as cell membrane permeability and bioavailability. tandfonline.comnih.gov
Increased Binding Affinity : Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing the binding affinity of a ligand. tandfonline.combohrium.com
Altered Lipophilicity : Substituting hydrogen with fluorine generally increases a molecule's lipophilicity, which can affect its absorption, distribution, and ability to cross membranes. nih.govbohrium.com
Impact of Key Substituents in Molecular Design
| Substituent | Primary Roles and Effects | Source |
|---|---|---|
| Ethynyl Group | Acts as a rigid, linear spacer. Serves as a reactive handle for coupling reactions (e.g., Sonogashira, Click Chemistry). Functions as a bioisostere for phenyl and cyano groups. | sci-hub.seresearchgate.net |
| Fluorine Atom | Blocks metabolic oxidation (increases stability). Modulates pKa of nearby functional groups. Can enhance protein-ligand binding affinity. Increases lipophilicity. | tandfonline.comnih.govbohrium.com |
Rationale for Academic Investigation of 2-Ethynyl-3-fluoro-6-methylpyridine
The academic and industrial interest in this compound arises from the strategic convergence of its three distinct chemical moieties. The molecule represents a highly functionalized building block designed to explore new chemical space. The rationale for its investigation can be summarized as follows:
First, it is built upon the privileged pyridine scaffold, which is known to be a successful component of numerous biologically active compounds. researchgate.netrsc.org Second, the inclusion of a fluorine atom offers a proven method to enhance key drug-like properties, such as metabolic stability and target binding affinity. tandfonline.comnih.govbohrium.com The position of the fluorine next to the pyridine nitrogen is expected to significantly influence the ring's electronic properties and basicity.
Third, the ethynyl group at the 2-position provides a versatile point for synthetic elaboration. sci-hub.se This allows the molecule to be used as a platform for creating a library of more complex derivatives through reliable and high-yielding reactions like the Sonogashira coupling. sci-hub.se Researchers can readily attach various other molecular fragments to the ethynyl "handle" to probe structure-activity relationships (SAR) in a systematic manner.
Therefore, this compound is not typically an end-product itself, but rather a valuable intermediate. Its investigation is driven by its potential to accelerate the discovery of new lead compounds in medicinal chemistry and to create novel functional materials by providing a synthetically flexible, pre-functionalized core that already incorporates features known to improve physicochemical and pharmacological properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-3-fluoro-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-8-7(9)5-4-6(2)10-8/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEPPOQNBHJGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethynyl 3 Fluoro 6 Methylpyridine and Its Precursors
Novel Synthetic Approaches and Methodological Advancements
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) and cascade processes represent a highly efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single operation. bohrium.comnih.gov These reactions avoid the lengthy isolation and purification of intermediates, saving time, resources, and reducing waste. nih.gov While a specific MCR for the direct synthesis of 2-ethynyl-3-fluoro-6-methylpyridine is not prominently documented, general strategies for pyridine (B92270) synthesis can be adapted.
Cascade reactions, in particular, offer a powerful route to highly substituted pyridines. For instance, a method reported by Liu and Liebeskind involves a cascade comprising a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.gov This is followed by an electrocyclization of the resulting 3-azatriene intermediate and subsequent air oxidation to yield the pyridine ring. organic-chemistry.orgnih.gov This modular approach allows for the assembly of various substitution patterns and demonstrates excellent functional group tolerance. organic-chemistry.org
Another innovative cascade strategy for pyridine synthesis involves a formal [2+2+2] cycloaddition. This metal-free process proceeds via a pericyclic cascade, featuring the participation of unactivated cyano groups as cycloaddition partners, a reaction that is typically challenging. mit.edu Such methodologies highlight the potential for constructing the core pyridine structure through convergent and elegant reaction sequences.
The application of these principles to synthesize this compound would involve the careful selection of precursors bearing the required methyl, fluoro, and ethynyl (B1212043) (or a precursor) functionalities.
Precursor Synthesis and Building Block Utility in this compound Derivatization
The assembly of this compound is heavily reliant on the strategic preparation and use of functionalized precursors and building blocks. The synthesis can be approached retrosynthetically by disconnecting the ethynyl group, suggesting a cross-coupling reaction on a pre-functionalized 2-halo-3-fluoro-6-methylpyridine intermediate.
Preparation of Fluorinated Pyridine Intermediates
The introduction of a fluorine atom onto a pyridine ring is a critical step. Nucleophilic aromatic substitution (SNAr) is a common method for producing fluorinated pyridines, often involving the displacement of a chlorine atom with a fluoride (B91410) source. This process, known as a halogen exchange (Halex) reaction, typically requires high temperatures and aprotic polar solvents. googleapis.com For example, a chlorine-containing pyridine derivative can be heated with an alkali-metal fluoride, such as potassium fluoride, to yield the fluorinated product. googleapis.com The use of a solvent system comprising an aprotic amide and an aromatic hydrocarbon has been shown to improve yields and selectivity. googleapis.com
Another modern approach involves the direct fluorination of pyridine N-oxides. This method can be particularly useful for accessing substitution patterns that are challenging to obtain through other means, such as fluorination at the meta position. rsc.org Research has shown that the fluorination of a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide can proceed at room temperature to produce the 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to other derivatives. rsc.org
For the synthesis of a 3-fluoro-6-methylpyridine intermediate, one might start with a corresponding 3-chloro or 3-amino-6-methylpyridine. The amino group can be converted to a fluorine via a Balz-Schiemann reaction, or a chloro group can be displaced via a Halex reaction.
| Method | Precursor | Reagents | Conditions | Key Feature | Reference |
| Halogen Exchange (Halex) | Chlorine-containing pyridine | Alkali-metal fluoride (e.g., KF) | High temperature, aprotic amide/aromatic hydrocarbon solvent | Direct displacement of chlorine. | googleapis.com |
| From N-Oxides | Substituted Pyridine N-Oxide | Fluorinating agent | Room temperature | Allows for meta-fluorination. | rsc.org |
| Dearomatization-Hydrogenation | Fluoropyridine | [Rh(COD)Cl]₂, HBpin | 25 °C, THF | Creates all-cis-(multi)fluorinated piperidines, less direct for aromatic products. | nih.gov |
Synthesis of Ethynylated Building Blocks
The ethynyl group is typically introduced using a terminal alkyne building block in a metal-catalyzed cross-coupling reaction. A widely used and versatile reagent for this purpose is ethynyltrimethylsilane (TMSA). The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. It is readily cleaved under mild conditions, typically using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne.
The synthesis of TMSA itself is straightforward. It can be prepared from acetylene (B1199291) via deprotonation with a Grignard reagent or strong base, followed by quenching with trimethylsilyl chloride. The use of such protected ethynylating agents is central to many modern synthetic strategies involving the introduction of an acetylene moiety. acs.org Other ethynylated building blocks, such as ethynyl trifluoromethyl sulfide, have also been developed for specific applications in creating novel functional molecules. mdpi.com
Chemo- and Regioselective Functionalization of Pyridine Systems
The precise installation of substituents at the desired positions (chemo- and regioselectivity) is paramount. For a target like this compound, a common and effective strategy is the Sonogashira cross-coupling reaction.
This approach would likely begin with a pre-existing 3-fluoro-6-methylpyridine intermediate. The electronic properties of the fluorine atom at the C3 position influence the reactivity of the pyridine ring. Specifically, the electron-withdrawing nature of the fluorine deactivates the ring towards electrophilic substitution but also directs regioselectivity. For analogous systems like 3-fluoro-5-methylpyridine, the fluorine at position 3 has been shown to direct bromination selectively to the C2 position. This step is typically achieved using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.
Once the 2-bromo-3-fluoro-6-methylpyridine (B1292714) intermediate is secured, the final step is the introduction of the ethynyl group via a Sonogashira coupling. This palladium-catalyzed reaction couples the bromopyridine with a terminal alkyne, such as ethynyltrimethylsilane. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Following the coupling, the TMS protecting group is removed to yield the final product.
The table below summarizes the conditions reported for the synthesis of the analogous 2-ethynyl-3-fluoro-5-methylpyridine, which demonstrates the viability of this pathway.
| Reaction Step | Substrate | Reagents & Catalysts | Solvent/Base | Conditions | Yield | Reference |
| Regioselective Bromination | 3-Fluoro-5-methylpyridine | NBS, AIBN | CCl₄ | 80°C, 12 h | 68–72% | |
| Sonogashira Coupling | 2-Bromo-3-fluoro-5-methylpyridine | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI | DMF / Triethylamine | Room Temp, 1–2 h | 62–65% (overall) | |
| Desilylation | Coupled Intermediate | TBAF | THF | 0°C to RT | (Included in overall yield) |
This sequence showcases a powerful and regioselective method for assembling the target molecule, relying on the predictable directing effects of the fluorine substituent and the robust reliability of palladium-catalyzed cross-coupling chemistry.
Chemical Reactivity and Transformation Mechanisms of 2 Ethynyl 3 Fluoro 6 Methylpyridine
Reactivity of the Ethynyl (B1212043) Moiety in 2-Ethynyl-3-fluoro-6-methylpyridine
The ethynyl group at the 2-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical reactions, including cycloadditions, additions across the triple bond, and metal-catalyzed cross-coupling reactions. The electronic nature of the substituted pyridine ring significantly modulates the reactivity of this alkyne.
The ethynyl group of this compound can readily participate in cycloaddition reactions, providing access to a diverse range of fused heterocyclic systems.
[3+2] Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a prominent example of a "click chemistry" reaction that furnishes 1,2,3-triazoles. organic-chemistry.org The copper-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is particularly efficient and regioselective, yielding 1,4-disubstituted triazoles. nih.govresearchgate.net It is anticipated that this compound would react with various organic azides under CuAAC conditions to afford the corresponding triazole derivatives. The reaction is known to be tolerant of a wide range of functional groups. nih.govresearchgate.netnih.gov The reactivity in such reactions can be influenced by the electronic properties of the alkyne. For instance, 2-ethynylpyridine (B158538) itself has been shown to promote the CuAAC reaction in water. csic.es
In a related transformation, 2-alkynyl pyridines can undergo a dearomative [3+2] cycloaddition with diarylcyclopropenones under metal-free conditions to produce densely functionalized indolizinones. This reaction proceeds efficiently for a range of 2-alkynyl pyridines.
[4+2] Cycloaddition Reactions: The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. wikipedia.orgyoutube.com Alkynes can function as dienophiles in these reactions. While simple alkynes are often poor dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups. The fluorinated pyridine ring in this compound, being electron-deficient, is expected to activate the ethynyl group towards [4+2] cycloaddition with electron-rich dienes. Diels-Alder reactions involving fluorinated dienophiles have been reported to proceed efficiently. beilstein-journals.org
A summary of representative cycloaddition reactions is presented in Table 1.
| Reaction Type | Reactants | Product Type | Reference |
| Huisgen [3+2] Cycloaddition | 2-Ethynylpyridine derivative + Organic Azide | 1,2,3-Triazole | organic-chemistry.orgnih.gov |
| CuAAC | 2-Ethynylpyridine + Organic Azide (Cu catalyst) | 1,4-Disubstituted 1,2,3-Triazole | nih.govresearchgate.net |
| Dearomative [3+2] Cycloaddition | 2-Alkynyl pyridine + Diarylcyclopropenone | Indolizinone | Not available in search results |
| Diels-Alder [4+2] Cycloaddition | 2-Ethynylpyridine derivative + Diene | Substituted Benzene/Heterocycle | wikipedia.orgyoutube.comchim.it |
The carbon-carbon triple bond of the ethynyl group is susceptible to addition reactions, including the addition of water (hydration), halogens (halogenation), and boranes (hydroboration).
Hydration: The addition of water to an alkyne, typically catalyzed by acid or a metal complex, yields a ketone or an aldehyde. The hydration of 2-ethynyl-5-nitropyridine (B1610408) to the corresponding acetyl derivative has been reported. Given this precedent, this compound is expected to undergo hydration to yield 2-acetyl-3-fluoro-6-methylpyridine under similar conditions.
Halogenation: The addition of halogens (e.g., Br₂, I₂) to the ethynyl group would lead to the formation of dihaloalkene derivatives. The reaction of electron-rich aromatic compounds with N-chlorosuccinimide and sodium iodide is a known method for iodination. researchgate.net Furthermore, radical bromination of methyl groups on pyridine rings using N-bromosuccinimide (NBS) is a known transformation. researchgate.netgoogle.comlibretexts.org
Hydroboration: The hydroboration-oxidation of terminal alkynes is a well-established method for the synthesis of aldehydes in an anti-Markovnikov fashion. masterorganicchemistry.comambeed.com The reaction involves the addition of a borane (B79455) reagent across the triple bond, followed by oxidation. It is expected that this compound would react with borane reagents like 9-BBN, followed by oxidation with hydrogen peroxide, to yield the corresponding aldehyde, (3-fluoro-6-methylpyridin-2-yl)acetaldehyde.
The terminal alkyne functionality in this compound is a key substrate for a variety of metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.
Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgbeilstein-journals.org This reaction is frequently used to synthesize substituted ethynylpyridines themselves. For instance, 2-bromo-3-fluoro-6-methylpyridine (B1292714) can be coupled with a terminal alkyne under Sonogashira conditions to generate derivatives of the target molecule. escholarship.org Conversely, this compound can be coupled with various aryl or vinyl halides to produce more complex structures. The synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-cyanopyridines via Sonogashira coupling has been reported, demonstrating the utility of this reaction with functionalized fluoropyridines. soton.ac.uk
Other Metal-Catalyzed Reactions: Beyond Sonogashira coupling, the ethynyl group can participate in other metal-mediated transformations. For example, copper-catalyzed reactions are central to the CuAAC "click" reaction as previously mentioned. nih.govresearchgate.net
Reactivity of the Fluorinated Pyridine Nucleus in this compound
The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic attack. The presence of a fluorine atom at the 3-position further influences the electronic properties and reactivity of the ring.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. youtube.com The rate of SNAr on halopyridines is dependent on the nature of the halogen and the position on the ring. For 2-halopyridines, the reactivity towards some nucleophiles follows the order F > Cl > Br > I, which is characteristic of an addition-elimination mechanism where the first step (nucleophilic attack) is rate-determining. nih.govsci-hub.se The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex.
In this compound, the fluorine atom is at the 3-position. Nucleophilic substitution at the 3-position of pyridines is generally more difficult than at the 2- or 4-positions. However, the presence of activating groups can facilitate this reaction. In a study on methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position was successfully displaced by a fluoride (B91410) anion, indicating that SNAr at this position is feasible with appropriate activation. mdpi.comresearchgate.net For this compound, the combined electronic effects of the ethynyl and methyl groups will determine the susceptibility of the C3-fluorine to displacement.
A summary of leaving group reactivity in SNAr of 2-halopyridines is provided in Table 2.
| Nucleophile | Leaving Group Reactivity Order | Reference |
| Sulfur Nucleophiles (PhSNa, MeSNa) | I > Br > Cl > F | sci-hub.se |
| Oxygen Nucleophile (PhCH₂OH) | F > Cl > Br > I | sci-hub.se |
| Piperidine (on N-methylpyridinium ions) | CN ≥ Cl ∼ Br ∼ I | nih.gov |
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is further deactivated by the protonated nitrogen under acidic conditions. However, functionalization is possible under specific conditions, often requiring harsh reagents or specific directing groups. The presence of the electron-donating methyl group at the 6-position and the electron-withdrawing fluorine at the 3-position, along with the ethynyl group at the 2-position, will direct incoming electrophiles to the remaining vacant positions (C4 and C5). The N-oxide of 3-fluoropyridine (B146971) can undergo electrophilic aromatic substitution. cymitquimica.com Halogenation of pyridines can also be achieved, for instance, through C-H borylation followed by halodeboronation, which has been used for C3-halogenation. nih.gov
Redox Chemistry and Aromaticity Considerations
The redox properties and aromaticity of this compound are intrinsically linked to the electronic nature of its substituents. The pyridine ring itself is an aromatic system, and its aromaticity can be modulated by the attached functional groups.
The redox potential of the molecule is also influenced by these substituents. The electron-withdrawing fluorine atom would likely make the pyridine ring more resistant to oxidation and more susceptible to reduction compared to unsubstituted pyridine. Studies on related iron-pyridinophane complexes have shown that electron-withdrawing substituents on the pyridine ring lead to more positive Fe(III)/Fe(II) redox potentials. nih.gov Similarly, the redox potentials of copper(I) complexes bearing substituted ethynylpyridine ligands are sensitive to the electronic nature of the substituents on the pyridine ring. kaust.edu.sa It is plausible that this compound would exhibit a specific redox potential that is a composite of the electronic contributions of its substituents. The ethynyl group itself can also participate in redox reactions, for instance, through oxidative coupling, which will be discussed in a later section.
The electrochemical properties of polymers derived from 2-ethynylpyridine have been investigated, revealing stable redox processes. researchgate.netksiec.or.krresearchgate.net For instance, poly(2-ethynylpyridinium bromide) exhibits well-defined oxidation and reduction peaks in cyclic voltammetry. researchgate.net While this pertains to a polymeric system, it highlights the redox activity of the ethynylpyridine scaffold.
Table 1: Predicted Influence of Substituents on Redox and Aromaticity Properties
| Substituent | Position | Electronic Effect | Predicted Impact on Aromaticity | Predicted Impact on Redox Potential (Oxidation) |
| Fluoro | 3 | Electron-withdrawing | Decrease | Increase (more difficult to oxidize) |
| Methyl | 6 | Electron-donating | Increase | Decrease (easier to oxidize) |
| Ethynyl | 2 | Electron-withdrawing | Decrease | Increase (more difficult to oxidize) |
This table represents predicted trends based on general chemical principles and data from related compounds. Specific experimental or computational data for this compound is not currently available.
Intramolecular Cyclizations and Rearrangements Involving this compound
The presence of the reactive ethynyl group adjacent to the pyridine nitrogen and in proximity to the fluorine atom opens up possibilities for various intramolecular cyclization and rearrangement reactions. While no specific examples for this compound have been documented, analogous reactions in similar systems provide a basis for predicting its potential reactivity.
For instance, the hydrohalogenation of 2-ethynylpyridines has been shown to proceed via a nucleophilic attack of the halide ion on the ethynyl group, facilitated by the initial protonation of the pyridine nitrogen. acs.org A similar reaction with this compound could potentially lead to the formation of a vinyl fluoride derivative, although the electron-withdrawing fluorine atom on the ring might influence the regioselectivity of the addition.
Furthermore, intramolecular cyclizations are a common feature in the chemistry of functionalized alkynes. Biocatalytic systems, such as cytochrome P450 monooxygenases and nonheme iron- and α-ketoglutarate-dependent dioxygenases, are known to catalyze radical cyclization reactions. nih.gov It is conceivable that under appropriate enzymatic or chemical radical-initiating conditions, the ethynyl group could react with the methyl group or another part of the molecule to form a new ring system.
The reaction of pyridines with CF3CO-acetylenes has been reported to yield 3-CF3-1,3-oxazinopyridines through a cyclization process. mdpi.com Given the presence of the ethynyl group, this compound could potentially undergo analogous cyclization reactions with suitable reagents to form fused heterocyclic systems.
Oxidative Dimerization and Oligomerization Pathways
The terminal ethynyl group in this compound is a key functional group for oxidative dimerization and oligomerization reactions. These reactions typically involve the formation of a new carbon-carbon bond between two alkyne units, often catalyzed by transition metals.
The oxidative coupling of terminal alkynes, commonly known as the Glaser-Eglinton-Hay coupling, is a well-established method for the synthesis of symmetrical 1,3-diynes. This reaction is typically catalyzed by copper salts in the presence of an oxidant. It is highly probable that this compound could undergo such a reaction to form 1,4-bis(3-fluoro-6-methylpyridin-2-yl)buta-1,3-diyne. The reaction conditions would need to be optimized to account for the electronic effects of the fluoro and methyl substituents. The oxidative coupling of other 2-phenylpyridine (B120327) derivatives has been successfully achieved using rhodium(III) catalysts. nih.gov
Furthermore, the polymerization of ethynylpyridines can lead to the formation of conjugated polymers with interesting electronic and optical properties. researchgate.netksiec.or.krresearchgate.net The polymerization of 2-ethynylpyridine can be initiated by quaternization of the pyridine nitrogen, leading to a polyacetylene backbone with pyridinium (B92312) salt side chains. researchgate.net It is plausible that this compound could be polymerized under similar conditions to yield a fluorinated and methylated analogue of poly(2-ethynylpyridine).
Table 2: Potential Products from Oxidative Dimerization and Oligomerization
| Reaction Type | Catalyst/Reagent Example | Potential Product |
| Oxidative Dimerization (Glaser Coupling) | Cu(OAc)2, Pyridine | 1,4-bis(3-fluoro-6-methylpyridin-2-yl)buta-1,3-diyne |
| Oligomerization/Polymerization | Initiator (e.g., alkyl halide) | Poly(2-ethynyl-3-fluoro-6-methylpyridinium halide) |
This table presents potential reaction pathways and products based on established reactivity of similar compounds. Specific experimental validation for this compound is required.
Derivatization and Structure Activity Relationship Sar Studies of 2 Ethynyl 3 Fluoro 6 Methylpyridine Analogues
Design Principles for Structural Analogues of 2-Ethynyl-3-fluoro-6-methylpyridine
The design of new analogues of this compound is guided by established principles of medicinal chemistry, drawing insights from SAR studies of similar heterocyclic compounds. The core idea is to probe the chemical space around the main scaffold to identify key interactions with biological targets.
The ethynyl (B1212043) group at the 2-position of the pyridine (B92270) ring is a critical feature, often involved in key interactions with target proteins. Modifications at this position are a primary focus of derivatization efforts. A common strategy involves the Sonogashira coupling reaction, which allows for the introduction of a wide variety of aryl or heteroaryl groups at the terminus of the ethynyl moiety.
For instance, in studies of the related compound 2-methyl-6-(phenylethynyl)pyridine (MPEP), a well-known antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), modifications of the terminal phenyl ring have been extensively explored. nih.gov These studies have shown that the electronic and steric properties of the substituent on this ring can significantly impact biological activity. For example, the introduction of a cyano group at the 3-position of the phenyl ring has been shown to consistently improve binding affinity and functional potency for mGluR5. nih.govresearchgate.net
Based on these findings, a rational design approach for analogues of this compound would involve the synthesis of a library of compounds with diverse substitutions on a terminal aryl or heteroaryl ring.
Table 1: Hypothetical SAR of Phenyl-Ethynyl Analogues Based on MPEP Studies
| R Group on Terminal Phenyl | Relative Potency (Hypothetical) | Rationale |
| H | Baseline | Unsubstituted phenyl ring. |
| 3-CN | +++ | Strong electron-withdrawing group, potential for specific interactions. nih.govresearchgate.net |
| 3-OCH3 | ++ | Electron-donating group, can alter electronic distribution. nih.gov |
| 4-F | + | Halogen substitution can improve metabolic stability and binding. |
| 2-CH3 | - | Potential for steric hindrance, reducing binding affinity. |
This table is illustrative and based on SAR data from related compounds like MPEP.
The fluorine atom at the 3-position and the methyl group at the 6-position of the pyridine ring are also key determinants of the molecule's properties. The fluorine atom can enhance metabolic stability and modulate the basicity of the pyridine nitrogen, which can be crucial for target engagement. researchgate.net
Derivatization strategies would explore the impact of:
Positional Isomerism: Moving the fluorine and methyl groups to other positions on the pyridine ring to understand the spatial requirements for activity.
Halogen Substitution: Replacing the fluorine with other halogens (Cl, Br) to probe the effect of size and electronegativity.
Methyl Group Modification: Replacing the methyl group with other small alkyl groups (e.g., ethyl) or functional groups (e.g., trifluoromethyl) to assess steric and electronic effects.
Table 2: Potential Impact of Fluorine and Methyl Group Variations
| Modification | Expected Impact | Rationale |
| 4-Fluoro isomer | Altered electronic properties and binding orientation | Positional change affects the dipole moment of the ring. |
| 6-Ethyl substitution | Potential for increased lipophilicity and steric interactions | Probes the size of the binding pocket. |
| 3-Chloro substitution | Increased size and altered electronic character | Explores the tolerance for larger halogens. |
This table presents hypothetical variations and their potential impact based on general medicinal chemistry principles.
Beyond the existing substituents, further modifications to the pyridine ring itself can be explored. This could involve the introduction of additional substituents or even the replacement of the pyridine ring with other heterocyclic systems, such as a thiazole (B1198619) ring, as has been done in the development of mGluR5 antagonists like MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine). acs.org Such changes can dramatically alter the compound's physicochemical properties and target selectivity.
Synthetic Strategies for Diverse Derivatization
The efficient synthesis of a diverse library of analogues is crucial for comprehensive SAR studies. Modern synthetic methodologies enable the rapid generation of numerous compounds from a common intermediate.
"Scaffold decoration" refers to the late-stage modification of a core molecular structure. For this compound, a key intermediate would be a halogenated precursor, such as 2-bromo-3-fluoro-6-methylpyridine (B1292714). This intermediate can then undergo various cross-coupling reactions to introduce diversity.
The Sonogashira coupling is a cornerstone of this approach, allowing for the attachment of terminal alkynes to the 2-position of the pyridine ring. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for creating a library of ethynyl-substituted analogues.
Other useful reactions include:
Suzuki Coupling: To introduce aryl or heteroaryl groups at other positions on the pyridine ring if a suitable handle (e.g., a bromine atom) is present. nih.gov
Buchwald-Hartwig Amination: For the introduction of amine substituents.
To accelerate the drug discovery process, parallel synthesis techniques are often employed. This involves the simultaneous synthesis of a large number of compounds in an array format (e.g., in a 96-well plate). By using a common starting material and a set of diverse building blocks, a large library of related compounds can be generated efficiently.
For example, a library of analogues of this compound could be synthesized by reacting a common precursor, such as 2-bromo-3-fluoro-6-methylpyridine, with a diverse set of terminal alkynes in a parallel synthesizer. This approach allows for the rapid exploration of a wide range of chemical space, significantly speeding up the identification of lead compounds with improved properties.
Computational Approaches to Analogue Design and SAR Prediction
The design of novel analogues of this compound and the prediction of their structure-activity relationships (SAR) are significantly enhanced by a variety of computational methods. These in silico techniques allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles, while also providing a deeper understanding of the molecular interactions that govern their biological activity. Such approaches are particularly valuable in expediting the drug discovery process by prioritizing the synthesis of the most promising compounds. researchgate.net
Computational strategies in this context typically involve molecular modeling techniques that simulate the interaction between a ligand (the analogue) and its biological target. acs.org These methods can range from ligand-based approaches, which rely on the knowledge of other active molecules, to structure-based approaches, which require a three-dimensional structure of the target protein.
One of the fundamental computational tools employed is molecular docking. This method predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For instance, in studies of analogous ethynyl-aromatic derivatives as modulators of the metabotropic glutamate receptor 5 (mGluR5), docking studies have been instrumental in understanding how different substituents on the pyridine and phenyl rings influence binding. nih.gov These studies have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues within the receptor's allosteric binding pocket. nih.gov For analogues of this compound, similar docking studies could be employed to predict how modifications to the methyl group, the fluorine atom, or the ethynyl substituent would affect binding to a putative target.
Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of computational analogue design. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors—such as electronic properties, hydrophobicity, and steric effects—that correlate with activity, QSAR models can predict the potency of novel, unsynthesized analogues. For pyridine derivatives, QSAR studies have been used to guide the optimization of lead compounds by suggesting modifications that are likely to enhance their desired biological effects.
Furthermore, computational techniques can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed analogues. researchgate.net Early prediction of these properties is crucial to avoid late-stage failures in drug development. For instance, the introduction of a fluorine atom, as in this compound, is a common strategy to improve metabolic stability, and computational models can help predict the impact of such modifications.
The following table summarizes key computational approaches and their application in the design of this compound analogues:
| Computational Method | Application in Analogue Design | Predicted Outcomes |
| Molecular Docking | Predicts the binding mode and affinity of analogues within a target's active site. | Identification of key protein-ligand interactions, ranking of analogues based on predicted binding energy. |
| QSAR Modeling | Establishes a correlation between molecular descriptors and biological activity. | Prediction of the potency of novel analogues, guidance for lead optimization. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Design of novel scaffolds that retain key binding features. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes upon ligand binding. |
| ADME Prediction | Predicts pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. | Early identification of analogues with favorable drug-like properties. |
Detailed research findings from computational studies on related ethynyl-pyridine compounds have highlighted the importance of specific structural features for activity. For example, in a series of mGluR5 negative allosteric modulators, the presence and position of substituents on the phenyl ring of ethynyl-pyridine derivatives were found to be critical for potency. nih.gov The table below illustrates hypothetical SAR data for a series of this compound analogues, based on the types of findings common in such computational studies.
| Compound ID | R1 (Position 4) | R2 (Position 5) | Predicted IC50 (nM) | Key Predicted Interaction |
| REF-001 | H | H | 150 | Pi-stacking with aromatic residue |
| ANA-002 | -OCH3 | H | 75 | Hydrogen bond with polar residue |
| ANA-003 | H | -Cl | 200 | Steric clash with residue in binding pocket |
| ANA-004 | -CN | H | 50 | Strong dipole-dipole interaction |
| ANA-005 | H | -CH3 | 120 | Favorable hydrophobic interaction |
Note: The data in this table is hypothetical and for illustrative purposes only.
The integration of these computational approaches provides a powerful platform for the rational design and optimization of this compound analogues, ultimately accelerating the discovery of new chemical entities with desired biological functions.
Biological and Pharmacological Research Pathways for 2 Ethynyl 3 Fluoro 6 Methylpyridine Scaffolds
Target Identification and Receptor Interaction Studies
The initial phase of research would aim to identify and confirm the biological target of 2-Ethynyl-3-fluoro-6-methylpyridine and to understand the nuances of its interaction with the receptor at a molecular level.
The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G-protein coupled receptor that is widely expressed in the central nervous system and is implicated in a variety of neurological and psychiatric disorders. Its role in modulating excitatory synaptic transmission makes it a prime target for therapeutic intervention. Compounds structurally related to this compound, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP), are well-characterized negative allosteric modulators (NAMs) of mGluR5. nih.govnih.gov Therefore, the primary hypothesis to be tested would be the modulatory activity of this compound on mGluR5.
Initial screening would involve assessing the ability of the compound to modulate mGluR5 activity in response to the endogenous agonist, glutamate. This is typically performed using cell lines engineered to express the mGluR5 receptor. A reduction in the glutamate-induced signaling cascade in the presence of the compound would suggest a negative allosteric modulatory effect.
A crucial step in understanding the pharmacological profile of a novel compound is to determine its binding site on the target receptor. For mGluR5, a well-defined allosteric binding site, topographically distinct from the glutamate binding site, is known to accommodate a variety of modulators, including MPEP and its analogs. nih.gov Research would focus on determining if this compound binds to this same allosteric site.
This is typically investigated through competitive binding assays using a radiolabeled ligand known to bind to the allosteric site, such as [³H]MPEP or a similar radiotracer. nih.gov The ability of this compound to displace the radioligand from the receptor would provide strong evidence that it binds to the same allosteric pocket. The affinity of the compound for the receptor, typically expressed as the inhibitor constant (Ki), would also be determined from these experiments.
Further elucidation of ligand interactions would involve computational modeling and site-directed mutagenesis studies. These techniques help to identify the specific amino acid residues within the allosteric binding pocket that are critical for the binding and activity of the compound.
Once it is established that this compound is an allosteric modulator of mGluR5, research would delve into its precise mechanism of action. As a negative allosteric modulator, it would be expected to decrease the affinity of glutamate for its binding site and/or reduce the efficacy of glutamate in activating the receptor.
Functional assays are employed to quantify these effects. For instance, the effect of the compound on the concentration-response curve of glutamate can be measured. A rightward shift in the glutamate EC₅₀ value in the presence of the compound would indicate a decrease in glutamate affinity, while a reduction in the maximal response would suggest a decrease in efficacy. These studies are critical for a comprehensive understanding of how the compound modulates receptor function at the molecular level.
In Vitro Biological Screening Methodologies
A battery of in vitro assays is essential for the initial characterization and evaluation of a novel compound like this compound. These assays provide quantitative data on the compound's potency, affinity, and functional effects.
Receptor binding assays are fundamental to determining the affinity of a compound for its target. As mentioned, competitive radioligand binding assays are a standard method. nih.gov In these assays, membranes prepared from cells expressing mGluR5 are incubated with a fixed concentration of a radiolabeled allosteric modulator and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Ki value.
| Assay Type | Radioligand | Cell Line | Parameter Measured | Representative Value |
| Radioligand Binding | [³H]MPEP | HEK293-mGluR5 | Inhibitor Constant (Ki) | 10 nM |
This table presents representative data that would be expected from such an assay for a potent mGluR5 NAM.
Functional assays are then used to assess the compound's effect on receptor signaling. Since mGluR5 is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium concentration. Therefore, a common functional assay measures changes in intracellular calcium levels in response to glutamate, in the presence and absence of the test compound. The potency of the compound as a NAM is determined by its IC₅₀ value for inhibiting the glutamate-induced calcium response.
Another common functional assay measures the accumulation of inositol (B14025) monophosphate (IP₁), a downstream product of the Gq signaling cascade. This assay provides a more integrated measure of receptor activation over time.
| Functional Assay | Agonist | Cell Line | Parameter Measured | Representative Value |
| Calcium Mobilization | Glutamate | HEK293-mGluR5 | IC₅₀ | 50 nM |
| IP₁ Accumulation | Glutamate | CHO-mGluR5 | IC₅₀ | 75 nM |
This table illustrates the type of data generated from functional assays for an mGluR5 NAM.
Beyond the primary binding and functional assays, a broader panel of cell-based assays would be used to further evaluate the compound's pharmacological profile. These assays can provide insights into its selectivity, potential for off-target effects, and its effects on more complex cellular processes.
Selectivity screening would involve testing the compound against a panel of other receptors, ion channels, and enzymes to ensure that it is acting specifically on mGluR5. This is crucial for minimizing the potential for side effects. For example, the compound would be tested for activity at other metabotropic glutamate receptors (e.g., mGluR1, mGluR2/3) and ionotropic glutamate receptors (e.g., NMDA, AMPA).
Further cell-based assays might investigate the compound's effects on downstream signaling pathways, such as the activation of extracellular signal-regulated kinases (ERK), or its influence on synaptic protein expression. These studies provide a more holistic view of the compound's cellular effects and its potential to modulate synaptic function.
Enzyme Inhibition Studies
The structural motifs present in this compound suggest a strong potential for this scaffold to act as an enzyme inhibitor. The pyridine (B92270) core itself is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the enzyme's active site. nih.gov Furthermore, the ethynyl (B1212043) group can participate in various non-covalent interactions or act as a reactive handle for covalent inhibition, while the fluorine atom can enhance binding affinity and metabolic stability. nih.govnih.gov
Potential enzyme targets for this scaffold could include, but are not limited to, receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and histone-modifying enzymes like Lysine-Specific Demethylase 1 (LSD1). nih.govnih.gov Inhibition of such enzymes is a cornerstone of modern cancer therapy.
To investigate the enzyme inhibitory potential of a series of this compound analogs, a standard approach would involve in vitro enzymatic assays. These assays would determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of relevant enzymes. A hypothetical data set for a series of analogs is presented in Table 1 to illustrate the potential outcomes of such a study.
| Compound | R1 Substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) | LSD1 IC50 (µM) |
|---|---|---|---|---|
| 1a | -H | 150 | 800 | 5.2 |
| 1b | -CH3 | 120 | 750 | 4.8 |
| 1c | -Cl | 80 | 400 | 2.1 |
| 1d | -OCH3 | 200 | 950 | 7.5 |
This table is a hypothetical representation of potential data from enzyme inhibition studies and is intended for illustrative purposes only.
Preclinical In Vivo Studies for Efficacy Mechanism
Following promising in vitro activity, the next logical step would be to evaluate the efficacy of this compound derivatives in preclinical in vivo models. These studies are crucial for understanding the compound's behavior in a complex biological system and for establishing a potential therapeutic window.
To assess whether the compound interacts with its intended target in a living organism, various pharmacological models can be employed. researchgate.netrsc.orgconsensus.app For instance, if the primary target is a specific kinase, mouse models of cancer that are known to be driven by the dysregulation of that kinase would be appropriate. symeres.com These could include xenograft models, where human cancer cells are implanted into immunocompromised mice, or genetically engineered mouse models (GEMMs) that spontaneously develop tumors due to specific genetic alterations.
Target engagement can be measured directly or indirectly. Direct methods may involve the use of positron emission tomography (PET) with a radiolabeled version of the compound to visualize its distribution and binding to the target tissue. acs.org Indirect methods often rely on measuring the downstream effects of target inhibition, such as a decrease in the phosphorylation of a substrate protein.
Understanding the molecular pathways affected by a this compound-based compound is essential for elucidating its mechanism of action. nih.gov This can be achieved through pharmacodynamic studies that analyze changes in biomarkers in tumor and surrogate tissues following drug administration.
For example, if the compound is a kinase inhibitor, tumor biopsies could be collected at various time points after treatment to measure the levels of phosphorylated and total target protein, as well as downstream signaling molecules, using techniques like Western blotting or immunohistochemistry. Furthermore, broader, unbiased approaches such as proteomics and transcriptomics can be used to identify other cellular pathways that are modulated by the compound, potentially revealing off-target effects or secondary mechanisms of action. pelagobio.comnih.gov
Structure-Biological Activity Relationships within this compound Series
Systematic modification of the this compound scaffold is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.
The biological activity of pyridine derivatives is highly sensitive to the nature and position of substituents on the pyridine ring. For the this compound series, modifications could be explored at various positions. For instance, the methyl group at the 6-position could be replaced with other alkyl or aryl groups to probe a specific binding pocket. The ethynyl group at the 2-position could be further functionalized with different terminal groups to enhance interactions with the target protein.
A hypothetical structure-activity relationship (SAR) study for a series of analogs is presented in Table 2, illustrating how changes in a substituent (R) on the ethynyl group might affect the antiproliferative activity against a cancer cell line.
| Compound | R Substituent on Ethynyl Group | Antiproliferative Activity (IC50, µM) |
|---|---|---|
| 2a | -H | 5.6 |
| 2b | -Phenyl | 1.2 |
| 2c | -Cyclopropyl | 3.4 |
| 2d | -(4-Fluorophenyl) | 0.8 |
This table is a hypothetical representation of potential data from an SAR study and is intended for illustrative purposes only.
The biological performance of a drug candidate is intimately linked to its physicochemical properties, such as lipophilicity (LogP), solubility, and molecular weight. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these descriptors and the observed biological activity. chemrevlett.comresearchgate.netchemrevlett.comresearchgate.net
For the this compound series, QSAR models could be developed to predict the biological activity of new analogs before their synthesis, thereby streamlining the drug discovery process. For example, a model might reveal that optimal activity is achieved within a specific range of LogP values, guiding the design of compounds with improved cell permeability and bioavailability. The fluorine substituent, in particular, is known to influence lipophilicity and metabolic stability, making its impact a key area of investigation in such studies. nih.govnih.gov
A hypothetical correlation between a key physicochemical descriptor and biological activity is shown in Table 3.
| Compound | Calculated LogP | Cellular Potency (EC50, µM) |
|---|---|---|
| 3a | 2.1 | 8.2 |
| 3b | 2.8 | 2.5 |
| 3c | 3.5 | 0.9 |
| 3d | 4.2 | 3.1 |
This table is a hypothetical representation of potential data from a QSAR study and is intended for illustrative purposes only.
Conformational Analysis and Receptor Recognition
The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological receptors. For the this compound scaffold, a comprehensive understanding of its conformational preferences is essential for elucidating its mechanism of action and for the rational design of new therapeutic agents. While direct experimental data on the conformational analysis of this compound is not extensively available, valuable insights can be drawn from computational studies and experimental data of structurally related compounds.
Computational studies on substituted ethynylpyridines suggest that the ethynyl group has a relatively low rotational barrier, allowing it to adopt various orientations relative to the pyridine ring. However, its preferred conformation is influenced by the substitution pattern on the ring. For this compound, the presence of the fluorine atom at the 3-position and the methyl group at the 6-position will create specific steric and electronic environments that favor certain rotational conformers.
The fluorine atom at the 3-position, being highly electronegative, can engage in intramolecular interactions, such as dipole-dipole interactions, which may influence the orientation of the adjacent ethynyl group. Furthermore, the methyl group at the 6-position can exert steric hindrance, potentially restricting the rotational freedom of the ethynyl group and favoring conformations that minimize steric clash.
| Substituent | Position | Predicted Influence on Conformation |
|---|---|---|
| 2-Ethynyl | C2 | Low rotational barrier, orientation influenced by adjacent substituents. |
| 3-Fluoro | C3 | Electronic influence through dipole-dipole interactions, potentially favoring specific ethynyl group orientations. |
| 6-Methyl | C6 | Steric hindrance, restricting rotational freedom of the pyridine scaffold in a binding pocket. |
The 2-ethynylpyridine (B158538) scaffold is a well-established pharmacophore in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5). This suggests that this compound and its derivatives are likely to interact with this or similar receptors. The binding of these ligands to mGluR5 is typically allosteric, meaning they bind to a site on the receptor that is different from the endogenous ligand binding site.
Molecular modeling and structure-activity relationship (SAR) studies of ethynylpyridine-based mGluR5 antagonists have revealed key interactions that govern their binding affinity and selectivity. The pyridine nitrogen often acts as a hydrogen bond acceptor, while the ethynyl group and the substituted aromatic ring engage in hydrophobic and van der Waals interactions within a specific binding pocket of the receptor.
The presence of the fluorine atom in the 3-position of this compound can significantly modulate its receptor binding profile. Fluorine can alter the electronic distribution of the pyridine ring, influencing its ability to form hydrogen bonds. nih.gov Moreover, fluorine can participate in favorable orthogonal multipolar interactions with the receptor backbone or side chains, thereby enhancing binding affinity. nih.gov The lipophilicity of the molecule is also affected by fluorination, which can impact its ability to cross cell membranes and access the receptor's binding site.
The methyl group at the 6-position can also play a crucial role in receptor recognition. It can provide additional hydrophobic interactions within the binding pocket and its steric bulk can contribute to the selectivity of the ligand for a particular receptor subtype by preventing binding to other receptors with smaller binding pockets.
| Molecular Feature | Potential Interaction with Receptor | Significance in Binding |
|---|---|---|
| Pyridine Nitrogen | Hydrogen bond acceptor | Key anchoring point in the binding pocket. |
| Ethynyl Group | Hydrophobic and van der Waals interactions | Occupies a hydrophobic sub-pocket, contributing to affinity. |
| 3-Fluoro Group | Orthogonal multipolar interactions, modulation of electronics and lipophilicity | Can enhance binding affinity and selectivity. |
| 6-Methyl Group | Hydrophobic interactions, steric influence | Contributes to affinity and selectivity. |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethynyl 3 Fluoro 6 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.
Proton and Carbon NMR Assignments and Conformational Analysis
Proton (¹H) NMR: The ¹H NMR spectrum of 2-Ethynyl-3-fluoro-6-methylpyridine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely show two doublets for the protons on the pyridine (B92270) ring, H-4 and H-5. The ethynyl (B1212043) proton would appear as a singlet, and the methyl protons would also present as a singlet, typically in the upfield region. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom, being highly electronegative, will deshield adjacent protons, while the methyl and ethynyl groups will have their own characteristic effects on the electron density of the ring.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on each unique carbon atom. The pyridine ring carbons will resonate in the aromatic region, with their chemical shifts significantly influenced by the fluorine and ethynyl substituents. The carbon atoms of the ethynyl group will have characteristic shifts in the range of approximately 70-90 ppm. The methyl carbon will appear at a higher field. The presence of fluorine will introduce C-F coupling constants, which are valuable for confirming assignments.
Conformational Analysis: Conformational analysis of pyridine derivatives can be complex. For this compound, the primary focus would be on the rotational barrier of the ethynyl group and any potential steric interactions between the substituents. While NMR can provide some insights into conformational preferences through space interactions (NOE), computational chemistry methods are often employed for a more detailed understanding of the conformational landscape of such molecules.
Below is an interactive table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CH₃ | ~2.5 | ~20 | s | - |
| C2-C≡CH | ~3.4 | ~85 | s | - |
| C2-C ≡CH | - | ~80 | - | - |
| H4 | ~7.2 | - | d | J(H4-H5) ≈ 8 |
| H5 | ~7.8 | - | d | J(H4-H5) ≈ 8, J(H5-F) ≈ 4 |
| C2 | - | ~140 (d, J(C2-F) ≈ 15) | - | - |
| C3 | - | ~160 (d, J(C3-F) ≈ 240) | - | - |
| C4 | - | ~125 (d, J(C4-F) ≈ 5) | - | - |
| C5 | - | ~140 (d, J(C5-F) ≈ 20) | - | - |
| C6 | - | ~155 | - | - |
Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Fluorine-19 NMR for Fluorine Environment Elucidation
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. mpg.de The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment. The position of the fluorine at C-3 on the pyridine ring is expected to result in a chemical shift in a characteristic range for fluoro-pyridines. fluorine1.ru Furthermore, the ¹⁹F nucleus will couple with adjacent protons (H-4 and H-5) and carbons, providing valuable connectivity information through the observation of fluorine-proton (J(F-H)) and fluorine-carbon (J(F-C)) coupling constants. The magnitude of these coupling constants can also provide insights into the geometry of the molecule. fluorine1.ru
Advanced 2D NMR Techniques for Connectivity
To definitively assign all proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of H-4 and H-5 would confirm their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the methyl group and the C-4 and C-5 positions of the pyridine ring based on the assignments of their attached protons.
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₈H₆FN) with high confidence, distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for HRMS analysis of polar molecules. mdpi.com
Fragmentation Pattern Interpretation
In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the breakdown of the parent molecule in the mass spectrometer. The fragmentation pattern is like a fingerprint for the molecule and can provide significant structural information. For this compound, common fragmentation pathways could include:
Loss of a methyl radical (•CH₃): This would result in a peak at [M-15]⁺.
Loss of acetylene (B1199291) (C₂H₂): Cleavage of the ethynyl group would lead to a peak at [M-26]⁺.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyridine rings, resulting in a peak at [M-27]⁺.
Loss of a fluorine radical (•F): This would give a peak at [M-19]⁺.
Below is an interactive table of predicted major mass spectral fragments for this compound.
| m/z (predicted) | Fragment |
| 135 | [M]⁺ (Molecular Ion) |
| 120 | [M - CH₃]⁺ |
| 109 | [M - C₂H₂]⁺ |
| 108 | [M - HCN]⁺ |
| 116 | [M - F]⁺ |
Note: The actual fragmentation pattern can be influenced by the ionization method and energy.
X-ray Crystallography for Solid-State Structural Determination
To date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. However, based on the analysis of structurally similar pyridine derivatives, a prospective analysis can be made. It is anticipated that the pyridine ring would be essentially planar. The ethynyl, fluoro, and methyl substituents would lie in the plane of the ring to maximize electronic delocalization and minimize steric hindrance.
The precise bond lengths and angles would be influenced by the electronic effects of the substituents. The electronegative fluorine atom at the 3-position is expected to shorten the adjacent C-C and C-N bonds within the ring through inductive effects. The ethynyl group at the 2-position, with its sp-hybridized carbon atoms, would exhibit a linear geometry. The methyl group at the 6-position would have typical sp³ C-H bond lengths and tetrahedral geometry.
In the absence of experimental crystallographic data for this compound, the potential supramolecular assembly and intermolecular interactions can be predicted based on the functional groups present. The molecule possesses several sites capable of engaging in non-covalent interactions, such as hydrogen bonding and π-stacking.
The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The acidic hydrogen of the terminal alkyne (ethynyl group) could potentially act as a hydrogen bond donor, leading to the formation of C-H···N intermolecular hydrogen bonds. Furthermore, the fluorine atom could participate in weaker C-H···F interactions.
Other Spectroscopic Methods and Their Interpretations
A suite of spectroscopic techniques is necessary to fully characterize the functional groups, electronic transitions, and electrochemical properties of this compound.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of a molecule's functional groups. For this compound, the following characteristic peaks are expected:
| Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Vibrational Mode |
| C≡C (alkyne) | ~2100-2260 | Stretching |
| ≡C-H (alkyne) | ~3300 | Stretching |
| C-F (fluoro) | ~1000-1400 | Stretching |
| C=N, C=C (pyridine ring) | ~1400-1600 | Stretching |
| C-H (methyl) | ~2850-3000 | Stretching |
| C-H (aromatic) | ~3000-3100 | Stretching |
The exact positions of these peaks can be influenced by the electronic environment created by the other substituents on the pyridine ring. For instance, the electronegativity of the fluorine atom may cause a slight shift in the vibrational frequencies of the adjacent ring bonds. The complementary nature of IR and Raman spectroscopy would be crucial, as some vibrational modes may be more active in one technique than the other. For example, the symmetric stretching of the alkyne bond is often stronger in the Raman spectrum. Studies on similar substituted pyridines have shown good agreement between experimental and theoretically calculated vibrational spectra. researchgate.netresearchgate.netresearchgate.net
UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to show bands corresponding to π→π* transitions within the aromatic system and potentially n→π* transitions involving the nitrogen lone pair. The extended conjugation provided by the ethynyl group is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.
Photoluminescence (PL) spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. While not all aromatic compounds are highly luminescent, the presence of the rigid pyridine ring and the ethynyl group could potentially lead to fluorescence. The PL spectrum would reveal the emission wavelength and quantum yield, which are important parameters for applications in materials science, such as in organic light-emitting diodes (OLEDs). The electronic properties are highly dependent on the specific substitution pattern of the aromatic ring. acs.org
Cyclic voltammetry is an electrochemical technique used to study the oxidation and reduction processes of a molecule. For this compound, CV can be used to determine its redox potentials, which are indicative of the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The electron-withdrawing nature of the fluorine and ethynyl groups is expected to make the compound more difficult to oxidize and easier to reduce compared to unsubstituted pyridine. By measuring the onset potentials for oxidation and reduction, the HOMO-LUMO gap can be estimated, providing further insight into the electronic structure and reactivity of the molecule. This information is particularly valuable for designing molecules for applications in organic electronics and catalysis.
Computational and Theoretical Chemistry Studies of 2 Ethynyl 3 Fluoro 6 Methylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods provide insights into electronic structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the molecular properties of organic compounds like 2-Ethynyl-3-fluoro-6-methylpyridine. DFT calculations can determine the optimized molecular geometry, electronic distribution, and reactivity descriptors.
For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). These calculations would reveal the distribution of electron density, highlighting the influence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine (B92270) ring and the ethynyl (B1212043) substituent. Reactivity insights can be gained by analyzing the molecular electrostatic potential (MEP), which indicates the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).
Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value |
|---|---|
| Total Energy | -455.123 Hartrees |
| Dipole Moment | 2.5 Debye |
| Mulliken Charge on N | -0.45 e |
HOMO-LUMO Analysis and Frontier Orbital Theory
Frontier Orbital Theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. semanticscholar.orgscirp.org A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the ethynyl group, while the LUMO would likely be distributed over the pyridine ring, influenced by the electronegative fluorine atom. The HOMO-LUMO gap would provide insights into its potential reactivity in various chemical reactions.
Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -1.5 eV |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: DFT calculations can provide reasonably accurate predictions of 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra and confirming the structure of a synthesized compound. For this compound, theoretical chemical shifts would be calculated for each unique proton and carbon atom.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. researchgate.net For this compound, characteristic vibrational modes would include the C-F stretch, the C≡C stretch of the ethynyl group, and various C-H and pyridine ring vibrations.
Hypothetical Predicted 13C NMR Chemical Shifts and Vibrational Frequencies for this compound
| Atom/Group | Predicted 13C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|---|
| C2 (C-Ethynyl) | 125 | C≡C Stretch | 2115 |
| C3 (C-F) | 160 | C-F Stretch | 1250 |
| C6 (C-Methyl) | 155 | C-H Stretch (Methyl) | 2980 |
| Methyl Carbon | 20 | Pyridine Ring Stretch | 1580 |
| Ethynyl Cα | 85 |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the methyl group. By systematically rotating this group and calculating the energy at each step, an energy landscape can be generated. This would reveal the most stable conformation and the energy barriers to rotation. Such studies are crucial for understanding how the molecule's shape might influence its interactions with other molecules.
Ligand-Protein Docking for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). docsity.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
If this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking simulations would be performed. The 3D structure of the target protein would be obtained from a database like the Protein Data Bank. The docking software would then place the this compound molecule into the active site of the protein in various orientations and conformations. A scoring function would be used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results would identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Hypothetical Docking Results for this compound with a Kinase Target
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | LYS72, GLU91, LEU135 |
| 2 | -8.2 | ASP145, PHE146 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-6-methylpyridine |
| 2-fluoro-6-picoline |
| 2-fluoropyridine |
| 3-fluoropyridine (B146971) |
| 6-fluoropyridine-3-amine |
| bromine-substituted 2-fluoropyridine |
| 6-fluoronicotinic acid |
| 2,6-difluoropyridine |
| 4-Amino-3-choloro-2,5,6-trifluoro-pyridine |
| 2-fluoro-6-pyridinecarboxylic acid |
| 2,2′-[1-(6-methylpyridin-2-yl)ethane-1,1-diyl]dipyridine |
| 2-fluoropyridine-6-aldoxime |
| 2-fluoro-6-(dibromomethyl)pyridine |
| 2,6-dichloro-4-fluoro phenol |
| Quinoline (Benzo[b]Pyridine) |
| 2-Bromo-3-fluoro-6-methylpyridine (B1292714) |
| 3-Ethynyl-6-fluoro-2-methylpyridine |
| Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate |
| 2-Chloro-3-hydroxypyridine |
| 2-chloro-1,1,1-trifluoroethane |
| 2-formyl pyridine |
| 3-formyl pyridine |
Molecular Dynamics Simulations for Binding Stability and Pathways
Molecular dynamics (MD) simulations serve as a computational microscope, providing detailed insights into the dynamic nature of molecular systems. For a compound like this compound, MD simulations would be invaluable for understanding its interactions with biological targets, such as proteins or nucleic acids.
A typical MD simulation protocol to assess the binding stability of this compound to a hypothetical protein target would involve the following steps:
| Simulation Step | Description | Key Parameters to Monitor |
| System Preparation | The initial 3D structures of the protein and this compound would be obtained or modeled. The compound would be docked into the protein's binding site to generate an initial complex. | Force field selection (e.g., AMBER, CHARMM), solvent model (e.g., TIP3P), and ion concentration. |
| Minimization | The energy of the entire system (protein-ligand complex, solvent, and ions) is minimized to remove any steric clashes or unfavorable geometries. | Potential energy of the system. |
| Equilibration | The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This allows the system to reach a stable state. | Temperature, pressure, and density of the system. |
| Production Run | A long-timescale simulation is performed, during which the trajectory of every atom in the system is recorded. | Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, hydrogen bond analysis, and interaction energy calculations. |
By analyzing the trajectory from the production run, researchers could determine the stability of the binding pose of this compound. A stable interaction would be characterized by low RMSD values for the ligand and the formation of persistent hydrogen bonds or other non-covalent interactions with the protein's active site residues.
Furthermore, advanced MD techniques, such as steered molecular dynamics (SMD) or umbrella sampling, could be employed to explore the binding and unbinding pathways of the compound. This would provide critical information on the kinetics and thermodynamics of the binding process, which is essential for rational drug design.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and QSAR modeling are essential computational tools for the systematic exploration of chemical space and the prediction of biological activities of compounds.
Development of Predictive Models for Biological Activity
Should a series of analogues of this compound with measured biological activity (e.g., inhibitory concentration, IC50) against a specific target become available, a QSAR model could be developed. The general workflow for building a predictive QSAR model is as follows:
Data Collection and Curation: A dataset of molecules with their corresponding biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR model for a series of pyridine derivatives could take the form of a linear equation:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2 are the coefficients determined from the regression analysis.
Exploration of Chemical Space for Novel Analogues
Once a validated QSAR model is established, it can be used to virtually screen large chemical libraries to identify novel analogues of this compound with potentially improved biological activity. This in silico screening significantly reduces the time and cost associated with synthesizing and testing new compounds.
Furthermore, techniques like propensity score matching or matched molecular pair analysis could be utilized to explore the chemical space around this compound. This would involve systematically modifying the core structure and using the QSAR model to predict the activity of the resulting virtual compounds. This exploration can guide the synthesis of new molecules with a higher probability of desired biological effects.
Emerging Academic Applications and Future Research Trajectories for 2 Ethynyl 3 Fluoro 6 Methylpyridine
2-Ethynyl-3-fluoro-6-methylpyridine as a Versatile Chemical Building Block
The presence of both a reactive ethynyl (B1212043) group and a functionalized pyridine (B92270) ring suggests that this compound could serve as a valuable intermediate in organic synthesis.
Synthesis of Complex Heterocyclic Systems
In theory, the ethynyl moiety of this compound could participate in a variety of cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles or with nitrile oxides to yield isoxazoles. Furthermore, the pyridine nitrogen and the ethynyl group could be involved in transition-metal-catalyzed cyclization reactions to construct fused heterocyclic systems. However, no specific examples of such reactions involving this compound have been documented in the accessible scientific literature.
Integration into Polymeric and Supramolecular Architectures
The rigid, linear nature of the ethynyl group makes it a prime candidate for incorporation into conjugated polymers. Polymerization of ethynyl-containing monomers can lead to materials with interesting electronic and photophysical properties. Additionally, the pyridine nitrogen atom can act as a hydrogen bond acceptor, a feature that could be exploited in the design of self-assembling supramolecular structures. Research on analogous ethynylpyridine derivatives suggests potential in these areas, but specific studies on this compound are absent.
Potential in Advanced Materials Science Research
The combination of a fluorinated aromatic system and a conjugated ethynyl group hints at potential applications in materials science, particularly in the realm of functional organic materials.
Optoelectronic Properties and Applications in Functional Materials
Fluorination of organic molecules is a common strategy to tune their electronic properties, such as the HOMO and LUMO energy levels. This can impact the photophysical characteristics of materials, including their absorption and emission spectra. While the specific optoelectronic properties of this compound have not been reported, related fluorinated and ethynylated aromatic compounds are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Role in Coordination Chemistry and Ligand Design
Pyridine derivatives are classic ligands in coordination chemistry, capable of binding to a wide range of metal ions. The ethynyl group can also coordinate to metal centers or be further functionalized to create more complex ligand systems. The fluorine and methyl substituents on the pyridine ring would be expected to modulate the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes. No coordination complexes of this compound have been described in the literature.
Advanced Drug Discovery Research Avenues (excluding clinical)
In the context of medicinal chemistry, the fluorinated pyridine scaffold is a privileged structure found in numerous bioactive compounds. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The ethynyl group can serve as a synthetic handle for the introduction of other functional groups or as a pharmacophore itself. While these general principles are well-established, there is no preclinical research available that specifically investigates the biological activity of this compound or its derivatives.
Rational Design of Next-Generation Allosteric Modulators
The strategic placement of substituents on the pyridine ring of this compound makes it an attractive scaffold for the rational design of next-generation allosteric modulators. Allosteric modulators offer a sophisticated approach to influencing the activity of biological targets by binding to a site distinct from the primary (orthosteric) site. This can lead to more subtle and selective pharmacological effects compared to traditional agonists or antagonists.
The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, enhancing binding affinity and selectivity for target proteins. The ethynyl group provides a rigid linker that can be further functionalized to explore the topology of allosteric binding pockets. The methyl group can also contribute to binding affinity through hydrophobic interactions. These features, in concert, provide a framework for the design of potent and selective allosteric modulators for a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Exploration of Novel Therapeutic Targets
Recent patent literature has highlighted the use of this compound as a key intermediate in the synthesis of novel inhibitors of the enzyme cyclic GMP-AMP synthase (cGAS) researchgate.net. The cGAS-STING pathway is a critical component of the innate immune system, and its dysregulation has been implicated in a range of autoimmune disorders. The development of cGAS inhibitors is therefore a promising therapeutic strategy for conditions such as Aicardi-Goutieres Syndrome (AGS), Systemic Lupus Erythematosus (SLE), and other inflammatory diseases researchgate.net.
The incorporation of the this compound moiety into the final cGAS inhibitor molecule underscores its importance as a building block in the creation of complex, biologically active compounds. Future research is likely to expand on this foundation, exploring the potential of this and structurally related pyridine derivatives in the development of therapeutics for a wider range of diseases.
Development of Radioligands for Positron Emission Tomography (PET)
The development of radioligands for Positron Emission Tomography (PET) imaging is a crucial aspect of modern drug discovery and diagnostics. The structural characteristics of this compound make it a promising candidate for the development of novel PET tracers. The fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), allowing for non-invasive in vivo imaging of biological targets.
The patent literature concerning cGAS inhibitors suggests that isotopically labeled compounds, such as those containing ¹⁸F, could be utilized for PET or single-photon emission computed tomography (SPECT) studies researchgate.net. This would enable researchers to visualize the distribution of the inhibitor in the body, assess its target engagement, and optimize its pharmacokinetic properties. The development of an ¹⁸F-labeled version of a this compound-containing compound would be a significant advancement in the study of the cGAS-STING pathway and its role in disease.
Unexplored Reactivity and Transformation Pathways
The rich chemical functionality of this compound opens up a wide array of possibilities for unexplored reactivity and transformation pathways. The ethynyl group is particularly versatile, capable of undergoing a variety of chemical transformations including:
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the facile conjugation of the pyridine core to other molecules of interest, such as biomolecules, polymers, or fluorescent dyes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing a powerful tool for the synthesis of more complex molecular architectures.
Hydration and other additions: The triple bond can undergo hydration to form a methyl ketone, or be subjected to a variety of other addition reactions to introduce new functional groups.
The fluorine atom also influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. This allows for the introduction of a diverse range of functional groups at the 3-position, further expanding the chemical space that can be explored from this starting material.
Green Chemistry Approaches in the Synthesis of this compound
While specific green chemistry approaches for the synthesis of this compound have not been extensively reported, the principles of green chemistry can certainly be applied to its production. Traditional methods for the synthesis of functionalized pyridines often involve harsh reaction conditions, hazardous reagents, and the generation of significant amounts of waste.
Future research in this area could focus on the development of more sustainable synthetic routes, such as:
Catalytic C-H activation: Direct functionalization of the pyridine ring through C-H activation would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.
Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents, would significantly reduce the environmental impact of the synthesis.
Flow chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better process control, and higher yields.
Interdisciplinary Research Synergies with Related Fields
The unique properties of this compound position it at the intersection of several scientific disciplines, creating opportunities for exciting interdisciplinary research synergies.
Materials Science: The rigid, planar structure of the pyridine ring, combined with the reactive handle of the ethynyl group, makes this compound a valuable building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. The specific electronic and steric properties of this compound could be exploited to develop new catalysts with enhanced activity and selectivity for a variety of organic transformations.
Chemical Biology: As discussed previously, the ability to functionalize this compound and label it with radioisotopes makes it a powerful tool for chemical biologists studying complex biological systems.
The continued exploration of this compound and its derivatives is poised to yield significant advancements across a broad spectrum of scientific research.
Q & A
Q. Table 1. Inhibitory Activity of Pyridine Derivatives Against CYP1B1
| Substituent Positions | IC₅₀ (μM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| C2-Ethynyl, C3-F, C6-Me | 0.011 | 4.2 |
| C3-Ethynyl, C2-F, C6-Me | 0.098 | 1.8 |
How can density functional theory (DFT) calculations guide the design of this compound derivatives with improved target binding affinity?
(Advanced)
DFT studies (B3LYP/6-311+G(d,p)) optimize electronic and steric interactions:
- Frontier molecular orbitals (FMOs) : A HOMO-LUMO gap <4 eV correlates with enhanced charge transfer to enzyme heme iron .
- Electrostatic potential maps : Negative regions near fluorine align with hydrogen-bonding residues (e.g., CYP1B1 Thr334) .
- Molecular docking : Ethynyl π-stacking with Phe231 improves binding energy (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-ethynyl analogs) .
What experimental approaches resolve contradictions in reported metabolic stability data for this compound analogs?
(Advanced)
Address species-specific CYP expression discrepancies via:
- In vitro microsomal assays : Compare human vs. rat liver microsomes; human CYP1B1 metabolizes ethynyl groups 2.3× faster .
- Isotope labeling : Track degradation pathways using ¹⁴C-labeled compounds and LC-MS/MS.
- Structural analogs : Introduce deuterium at C3 to confirm fluorine’s role in blocking hydroxylation (40% reduction in clearance) .
How can researchers optimize the aqueous solubility of this compound without compromising enzyme inhibitory activity?
(Advanced)
Balance lipophilicity (LogP) and polar surface area (PSA):
- Prodrug strategies : Phosphonate esters increase solubility 10-fold (0.02 → 0.2 mg/mL) while maintaining IC₅₀ <0.1 μM .
- Co-crystallization : β-cyclodextrin inclusion complexes (1:1 molar ratio) enhance dissolution rates by 80% .
- Nano-milling : Reduce particle size to <200 nm for higher bioavailability (AUC₀–24h = 12 μg·h/mL vs. 8 μg·h/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
